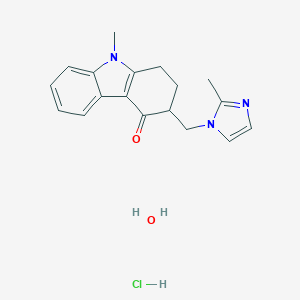

Ondansetron Hydrochloride

Descripción

Propiedades

IUPAC Name |

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLHFILKIKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99614-02-5 (Parent) | |

| Record name | Ondansetron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701027913 | |

| Record name | Ondansetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

99614-01-4 | |

| Record name | Ondansetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ondansetron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ondansetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONDANSETRON HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ondansetron Hydrochloride Signaling Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ondansetron (B39145), a carbazole (B46965) derivative, is a potent and selective antagonist of the serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] Its primary clinical application is in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1] This technical guide provides a comprehensive analysis of the signaling pathways modulated by Ondansetron Hydrochloride. It delves into the molecular mechanics of 5-HT3 receptor function, the downstream signaling cascades affected by its blockade, and detailed experimental protocols for studying these interactions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3][4] Unlike G-protein coupled serotonin receptors, the 5-HT3 receptor mediates rapid, excitatory neurotransmission.[5][6] Structurally, it is a pentameric assembly of subunits surrounding a central ion pore.[3][4] The binding of serotonin (5-HT) to the extracellular domain of the receptor induces a conformational change, opening the channel and allowing the influx of cations, primarily Na+, K+, and Ca2+.[3][5] This influx leads to depolarization of the neuron, initiating an action potential.[6]

These receptors are densely located in the central and peripheral nervous systems, including vagal nerve terminals and the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[7][8] In the gastrointestinal tract, chemotherapy or radiation can trigger the release of serotonin from enterochromaffin cells, which then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[7][9]

Mechanism of Action of this compound

This compound exerts its antiemetic effect by competitively and selectively blocking the action of serotonin at 5-HT3 receptors.[1][10] This antagonism occurs at both peripheral sites in the gastrointestinal tract and central sites within the CTZ.[7][8] By preventing serotonin from binding, Ondansetron inhibits the initiation of the vomiting reflex.[10] The blockade of the ion channel prevents the influx of cations and subsequent neuronal depolarization.[8]

Downstream Signaling Consequences of 5-HT3 Receptor Blockade

The activation of 5-HT3 receptors and the subsequent influx of calcium ions (Ca2+) are critical triggers for downstream signaling cascades. A proposed significant pathway involves Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK).[3]

Upon 5-HT3 receptor activation, the initial influx of extracellular Ca2+ can trigger further calcium release from intracellular stores, such as the endoplasmic reticulum, through ryanodine (B192298) receptors in a process known as calcium-induced calcium release (CICR).[3][11] This amplification of the intracellular calcium signal leads to the activation of CaMKII, which in turn can phosphorylate and activate the ERK1/2 signaling pathway.[3] This pathway is implicated in the emetic reflex.

Ondansetron, by blocking the initial Ca2+ influx through the 5-HT3 receptor, effectively inhibits this entire downstream cascade, preventing the activation of CaMKII and ERK1/2, thereby suppressing the emetic response.[3]

Quantitative Analysis of Ondansetron Binding

The affinity of Ondansetron for the 5-HT3 receptor has been quantified in various studies, typically reported as the inhibitor constant (Ki) or pKi (-logKi). These values provide a measure of the drug's potency.

| Compound | Species | Tissue/Cell Line | pKi | Reference |

| Ondansetron | Rat | Cerebral Cortex Membranes | 8.70 | [12] |

| Ondansetron | Rat | Vagus Nerve | 8.63 (pA2 value) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Ondansetron with the 5-HT3 receptor and its downstream effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Ondansetron to the 5-HT3 receptor.

Objective: To quantify the binding affinity (Ki) of Ondansetron for the 5-HT3 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]granisetron).

Materials:

-

HEK293 cells stably expressing the human 5-HT3 receptor

-

[3H]granisetron (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the 5-HT3 receptor and homogenize them in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]granisetron, and varying concentrations of unlabeled Ondansetron. To determine non-specific binding, a set of wells should contain the membrane preparation, [3H]granisetron, and a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Ondansetron concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel activity of the 5-HT3 receptor and the inhibitory effect of Ondansetron.

Objective: To characterize the effect of Ondansetron on 5-HT-induced currents in cells expressing 5-HT3 receptors.

Materials:

-

HEK293 cells expressing the 5-HT3 receptor

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

Serotonin (5-HT)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation: Plate the cells on coverslips for recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution. Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply 5-HT to the cell to evoke an inward current mediated by the 5-HT3 receptors.

-

Drug Application: After recording a stable baseline response to 5-HT, co-apply 5-HT with varying concentrations of Ondansetron to measure the inhibition of the 5-HT-induced current.

-

Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of Ondansetron. Plot the percentage of inhibition as a function of the Ondansetron concentration to determine the IC50 value.

In Vivo Model of Chemotherapy-Induced Emesis

Animal models are crucial for evaluating the antiemetic efficacy of drugs like Ondansetron. The ferret and the dog are commonly used models as they possess a vomiting reflex.

Objective: To assess the antiemetic effect of Ondansetron in a cisplatin-induced emesis model in dogs.

Materials:

-

Beagle dogs

-

This compound

-

Saline solution

-

Intravenous administration supplies

-

Observation cages

Procedure:

-

Animal Acclimation: Acclimate the dogs to the experimental environment.

-

Baseline Observation: Observe the animals for a period before drug administration to ensure they are not exhibiting signs of emesis.

-

Drug Administration: Administer Ondansetron (e.g., 0.5 mg/kg, IV) or a vehicle (saline) to the dogs.

-

Emetic Challenge: After a predetermined time (e.g., 45 minutes), administer an emetogenic dose of cisplatin (e.g., 18 mg/m2, IV).[13]

-

Observation: Observe the animals continuously for a set period (e.g., 8 hours) and record the number of vomiting and retching episodes.[13]

-

Data Analysis: Compare the number of emetic episodes in the Ondansetron-treated group to the vehicle-treated group. A significant reduction in the number of episodes indicates an antiemetic effect.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Ondansetron blocks serotonin binding to the 5-HT3 receptor, preventing ion influx and neuronal depolarization.

Caption: 5-HT3 receptor activation leads to a Ca2+-dependent signaling cascade involving CaMKII and ERK1/2, culminating in emesis.

Experimental Workflow Diagrams

Caption: Workflow for determining the binding affinity of Ondansetron using a radioligand binding assay.

References

- 1. Activation of 5-HT3 receptors in the rat and mouse intestinal tract: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]

- 11. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ondansetron Hydrochloride: A Technical Guide for Serotonin Receptor Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Ondansetron (B39145), a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone tool for investigating the serotonergic system.[1][2] Initially developed for its antiemetic properties in managing chemotherapy-induced and postoperative nausea and vomiting, its precise mechanism of action makes it an invaluable ligand for studying the structure, function, and pharmacology of the 5-HT3 receptor.[3][4][5] The 5-HT3 receptor, unique among serotonin (B10506) receptors, is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[6][7] This guide provides an in-depth overview of Ondansetron Hydrochloride's pharmacology, detailed experimental protocols for its use in receptor characterization, and a summary of its application in elucidating 5-HT3 receptor-mediated signaling pathways.

Introduction to this compound

Ondansetron is a carbazole (B46965) derivative that acts as a competitive antagonist at the 5-HT3 receptor.[8] Its development marked a significant advancement in understanding the role of serotonin in emesis and provided researchers with a highly selective tool to probe the function of the 5-HT3 receptor subtype.[9] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine (B1216132) and GABA-A receptors.[6][10] This structural and functional distinction is central to its physiological role and its utility as a research tool.

Mechanism of Action

Ondansetron exerts its effects by competitively and reversibly binding to 5-HT3 receptors.[11] These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the brain's chemoreceptor trigger zone (CTZ) within the area postrema.[1][12][13][14]

-

Peripheral Action: Stimuli like chemotherapy can cause the release of serotonin from enterochromaffin cells in the small intestine.[1] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating signals that are relayed to the central vomiting system.[1] Ondansetron blocks these peripheral receptors, preventing the initiation of this emetic reflex.[12][13]

-

Central Action: The CTZ in the brainstem is a key area for detecting emetic substances in the blood. 5-HT3 receptors are also present in this zone.[1][13] By antagonizing these central receptors, ondansetron further inhibits the vomiting reflex.[13][14]

Because it does not possess agonist properties, ondansetron is not expected to produce serotonergic effects on its own.[15]

Pharmacology and Selectivity Profile

The utility of ondansetron in research stems from its high affinity and selectivity for the 5-HT3 receptor. While it is highly selective, some studies note that at higher concentrations, it may also interact with other receptors.[8]

| Property | Value | Reference |

| Drug Class | Selective 5-HT3 Receptor Antagonist | [2][12][16] |

| Binding Affinity (pKi) | 8.07 for 5-HT3 receptor | [17] |

| IC50 Value | 4.9 nM | [18] |

| Plasma Half-life | Approximately 3-6 hours | [19][20] |

| Metabolism | Hepatic (Cytochrome P450 system) | [2][17][19] |

Table 1: Pharmacological Properties of Ondansetron. This table summarizes key quantitative data for this compound.

Ondansetron's selectivity is a critical feature. While it binds potently to the 5-HT3 receptor, its affinity for other serotonin receptor subtypes and other neurotransmitter receptors is significantly lower. However, some binding to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors has been reported, the clinical relevance of which is not fully clear.[8]

The 5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor by serotonin leads to the rapid opening of its integral, non-selective cation channel.[6][21] This allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, resulting in neuronal depolarization and an excitatory response.[6][7] This influx of calcium can trigger downstream signaling cascades, including the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and subsequent ERK1/2 signaling, which has been implicated in the emetic reflex.[22] Ondansetron blocks the initial binding of serotonin, thereby preventing channel opening and all subsequent downstream events.

Experimental Protocols for Studying 5-HT3 Receptors

Ondansetron is a standard tool in various assays to characterize 5-HT3 receptor pharmacology.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a receptor.[21][23] The assay measures the competition between a radiolabeled ligand and an unlabeled test compound (ondansetron) for binding to the 5-HT3 receptor.[21]

Objective: To determine the inhibitory constant (Ki) of ondansetron for the 5-HT3 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells) or from brain tissue (e.g., rat cerebral cortex).[23]

-

Radioligand: A tritiated 5-HT3 antagonist, such as [3H]GR65630 or [3H]granisetron, used at a concentration near its dissociation constant (Kd).[23]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[24]

-

Test Compound: Ondansetron at a range of concentrations.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT3 antagonist like granisetron (B54018) to saturate all specific binding sites.[23]

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) presoaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[24]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[24]

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration using a standard method like a BCA assay.[23][24]

-

Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Total Binding: Membrane preparation + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + NSB Control.

-

Competition: Membrane preparation + Radioligand + varying concentrations of Ondansetron.[23]

-

-

Incubation: Add the components to the wells, typically starting with the membranes, followed by the test compound/buffer, and finally the radioligand. Incubate the plate, often for 60 minutes at room temperature or 30°C, with gentle agitation to reach binding equilibrium.[23][24]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[24]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[24]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of ondansetron.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of ondansetron that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

-

Electrophysiological Recording

Electrophysiology is used to study the function of ion channels like the 5-HT3 receptor.

Objective: To characterize the antagonistic effect of ondansetron on serotonin-induced currents in cells expressing 5-HT3 receptors.

Methodology:

-

Cell Preparation: Use a system like Xenopus oocytes or HEK293 cells transfected to express 5-HT3A receptor subunits.[11][25]

-

Recording: Using two-electrode voltage-clamp or patch-clamp techniques, hold the cell membrane at a negative potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of serotonin (agonist) to the cell, which will open the 5-HT3 channels and elicit a measurable inward current.

-

Antagonist Application: After washing out the serotonin, pre-incubate the cell with a specific concentration of ondansetron.

-

Competitive Challenge: While ondansetron is present, re-apply the same concentration of serotonin. The resulting inward current will be reduced in amplitude.

-

Data Analysis: Construct dose-response curves for serotonin in the presence of different concentrations of ondansetron. A Schild analysis can then be performed, which will show a parallel rightward shift in the agonist dose-response curve, characteristic of a competitive antagonist.[11] This allows for the calculation of ondansetron's equilibrium dissociation constant (Kb).

In Vivo Models

In vivo models are essential for understanding the physiological effects of receptor modulation.

A. Cisplatin-Induced Emesis Model (Ferret)

Objective: To evaluate the anti-emetic efficacy of ondansetron.[23]

Methodology:

-

Animal Acclimatization: Male ferrets are acclimatized to the laboratory environment.[23]

-

Drug Administration: A treatment group receives ondansetron (e.g., 1 mg/kg, i.p.) while a control group receives a vehicle (saline).[23]

-

Emesis Induction: Approximately 30 minutes after treatment, all animals are administered an emetogenic agent like cisplatin (B142131) (e.g., 5 mg/kg, i.p.).[23]

-

Observation: The animals are continuously observed for several days, and the number of retches and vomits is recorded. Efficacy is determined by comparing the emetic events in the ondansetron-treated group versus the control group.[23]

B. In Vivo Microdialysis

Objective: To measure how 5-HT3 receptor antagonism affects neurotransmitter levels in specific brain regions of a freely moving animal.[26][27][28]

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens).[27]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.[29]

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 3-20 minutes).[29]

-

Systemic Drug Administration: The animal is administered ondansetron systemically (e.g., i.p. or i.v.).

-

Analysis: The concentration of serotonin (or other neurotransmitters like dopamine) in the dialysate samples is measured using highly sensitive techniques like HPLC.[29][30]

-

Data Interpretation: By comparing neurotransmitter levels before and after ondansetron administration, researchers can infer the role of 5-HT3 receptors in modulating neurotransmitter release in that brain region.

Applications in Research and Drug Development

Beyond its established antiemetic role, ondansetron's selectivity makes it a critical tool in drug development and neuroscience research.[3][4]

-

CNS Disorders: Researchers use ondansetron to investigate the role of 5-HT3 receptors in conditions like anxiety, addiction (alcoholism, cocaine), and obsessive-compulsive and tic disorders.[4][31][32]

-

Cognitive Function: Studies have explored the effects of ondansetron on cognitive performance, suggesting a role for the 5-HT3 receptor in learning and memory processes.[33]

-

Gastrointestinal Motility: It is used to study disorders like irritable bowel syndrome (IBS).[5]

-

Neurotransmitter Interactions: By blocking 5-HT3 receptors, researchers can use techniques like microdialysis to untangle the complex interactions between the serotonergic system and other neurotransmitter systems, such as dopamine (B1211576) and acetylcholine.[26][34]

Conclusion

This compound is more than a therapeutic agent; it is a fundamental pharmacological tool for the specific and selective investigation of the 5-HT3 receptor. Its well-characterized binding properties and mechanism of action allow researchers to dissect the role of this unique ligand-gated ion channel in a wide array of physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for leveraging ondansetron to advance our understanding of the serotonergic system and to aid in the development of novel therapeutics targeting 5-HT3-mediated pathways.

References

- 1. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ondansetron: a serotonin receptor (5-HT3) antagonist for antineoplastic chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CNS drug development: lessons from the development of ondansetron, aprepitant, ramelteon, varenicline, lorcaserin, and suvorexant. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ondansetron. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Ondansetron? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. Can 5-HT3 Antagonists Really Contribute to Serotonin Toxicity? A Call for Clarity and Pharmacological Law and Order - PMC [pmc.ncbi.nlm.nih.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. karger.com [karger.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. High-resolution structures of multiple 5-HT3AR-setron complexes reveal a novel mechanism of competitive inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bioanalytical considerations for quantification of ondansetron in rat microdialysis study using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Use of intravenous microdialysis to monitor changes in serotonin release and metabolism induced by cisplatin in cancer patients: comparative effects of granisetron and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ClinicalTrials.gov [clinicaltrials.gov]

- 32. Randomized Controlled Trial of the Effects of High-Dose Ondansetron on Clinical Symptoms and Brain Connectivity in Obsessive-Compulsive and Tic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Ondansetron Hydrochloride Pharmacodynamics in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ondansetron (B39145) hydrochloride is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy, as well as in the postoperative setting.[2][3] Understanding its pharmacodynamic profile in preclinical models is crucial for the development of new antiemetic therapies and for elucidating the complex mechanisms of emesis. This guide provides a comprehensive overview of the preclinical pharmacodynamics of ondansetron, focusing on its receptor binding, efficacy in various animal models, and the underlying molecular mechanisms.

Mechanism of Action: Selective 5-HT3 Receptor Antagonism

Ondansetron's primary mechanism of action is the competitive and reversible blockade of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[4] This receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[5] 5-HT3 receptors are strategically located in the peripheral and central nervous systems, playing a key role in the emetic reflex.[6]

In the periphery, they are densely expressed on vagal afferent nerve terminals in the gastrointestinal tract.[4] Chemotherapeutic agents and radiation can trigger the release of serotonin from enterochromaffin cells in the gut, which then activates these vagal 5-HT3 receptors, initiating the vomiting reflex.[4] Centrally, 5-HT3 receptors are found in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem, a critical site for detecting emetic stimuli in the blood.[4] Ondansetron exerts its antiemetic effect by blocking these receptors at both peripheral and central sites.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacodynamics of ondansetron in various preclinical models.

Table 1: Receptor Binding Affinity and Antagonist Potency of Ondansetron

| Species | Preparation | Radioligand | Parameter | Value | Reference |

| Rat | Cerebral Cortex Membranes | [3H]GR65630 | pKi | 8.70 (8.64-8.77) | [8] |

| Rat | Isolated Vagus Nerve | - | pA2 | 8.63 (8.23-9.68) | [8] |

pKi is the negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of an antagonist to a receptor. A higher pKi value signifies a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the potency of a competitive antagonist.

Table 2: In Vivo Efficacy of Ondansetron in Preclinical Models of Emesis

| Animal Model | Emetic Stimulus | Ondansetron Dose | Route of Administration | % Inhibition of Emesis | Reference |

| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.5 - 5 mg/kg | Single injection | Effective antagonism for ~4 hours | [9] |

| Ferret | Cisplatin (10 mg/kg, i.p.) | 0.03, 0.1, 0.3 mg/kg (suboptimal) | Intraperitoneal | >50% reduction in vomiting and retching (as monotherapy) | [10] |

| Suncus murinus (Musk Shrew) | Cisplatin (30 mg/kg, i.p.) | 3 mg/kg | Subcutaneous | 98% reduction in emesis | [11] |

| Mink | Cisplatin (7.5 mg/kg, i.p.) | 2 mg/kg | Intraperitoneal | Significant inhibition of retching and vomiting | [12] |

Signaling Pathways

The binding of ondansetron to the 5-HT3 receptor blocks the downstream signaling cascade initiated by serotonin. The activation of the 5-HT3 receptor, a ligand-gated ion channel, directly leads to cation influx and neuronal depolarization. Recent studies have further elucidated the intracellular signaling events following 5-HT3 receptor activation that contribute to emesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline typical experimental protocols used to evaluate the pharmacodynamics of ondansetron.

Cisplatin-Induced Emesis in the Ferret

This model is widely used to assess the anti-emetic potential of novel compounds against both acute and delayed emesis.

Protocol Details:

-

Animals: Male ferrets are individually housed and acclimatized to the laboratory conditions with ad libitum access to food and water.[5]

-

Drug Administration: Ondansetron or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the administration of cisplatin.[5]

-

Induction of Emesis: Cisplatin is administered i.p. at a dose of 5-10 mg/kg to induce emesis.[5][9]

-

Observation: The animals are continuously observed for a defined period (e.g., 24-72 hours), and the number of retches and vomits are recorded.[9][13]

-

Data Analysis: The efficacy of ondansetron is determined by comparing the number of emetic episodes in the treated group to the vehicle control group, often expressed as a percentage of inhibition.

Cisplatin-Induced Emesis in the Suncus murinus (Musk Shrew)

The musk shrew is another valuable model for studying emesis due to its robust vomiting reflex.

Protocol Details:

-

Animals: Suncus murinus are used for the study.

-

Drug Administration: Ondansetron (e.g., 3 mg/kg) or vehicle is administered subcutaneously.[11]

-

Induction of Emesis: Cisplatin is administered i.p. at a dose of 30 mg/kg.[11]

-

Observation: The number of emetic episodes is recorded.

-

Data Analysis: The anti-emetic effect is quantified by comparing the emetic response in the ondansetron-treated group to the control group.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique allows for the direct measurement of ion channel activity and is used to characterize the antagonistic effects of ondansetron on the 5-HT3 receptor at the molecular level.

Protocol Details:

-

Cell Preparation: Cells stably expressing 5-HT3 receptors (e.g., HEK293 cells) are cultured.[5]

-

Electrophysiological Recording: A whole-cell patch-clamp configuration is established to record ion currents.[1]

-

Agonist Application: Serotonin (5-HT) is applied to the cell to evoke an inward current mediated by the 5-HT3 receptor. A dose-response curve is typically generated.[1]

-

Antagonist Application: The cells are pre-incubated with varying concentrations of ondansetron.[1]

-

Agonist Re-application: In the presence of ondansetron, a second 5-HT dose-response curve is generated.[1]

-

Data Analysis: A rightward shift in the 5-HT dose-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value can be calculated from these data.[1]

Conclusion

Preclinical pharmacodynamic studies have been instrumental in characterizing ondansetron as a highly selective and potent 5-HT3 receptor antagonist. In vivo models, particularly the ferret and shrew, have consistently demonstrated its efficacy in preventing chemotherapy-induced emesis. In vitro electrophysiological studies have confirmed its competitive antagonistic mechanism at the molecular level. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the next generation of antiemetic therapies. The continued use of these and other refined preclinical models will be essential for advancing our understanding of nausea and vomiting and for the development of more effective treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Action of ondansetron and CP-99,994 on cisplatin-induced emesis and locomotor activity in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Ondansetron Hydrochloride: A Technical Guide to its Non-Emetic Applications

For Immediate Release

A Deep Dive into the Pharmacological Profile and Novel Therapeutic Avenues of a Well-Established 5-HT3 Receptor Antagonist

This technical guide provides a comprehensive overview of the non-emetic effects of Ondansetron (B39145) Hydrochloride, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. Primarily known for its efficacy in managing nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery, a growing body of evidence highlights its therapeutic potential across a spectrum of other clinical conditions. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, summarizes key quantitative data from clinical and preclinical studies, and provides detailed experimental protocols to facilitate further investigation into these promising non-emetic applications.

Core Mechanism of Action: Beyond Emesis Control

Ondansetron's primary mechanism of action is the competitive antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] This receptor is densely expressed on peripheral vagal afferent neurons in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[3][4] By blocking the binding of serotonin (B10506) (5-HT) to these receptors, ondansetron effectively mitigates the signaling cascade that leads to nausea and vomiting.[3]

However, the therapeutic utility of ondansetron extends beyond this well-characterized anti-emetic pathway. The 5-HT3 receptor is implicated in a variety of physiological processes, including visceral sensation, gut motility, and the modulation of neurotransmitter release in the central nervous system.[5][6] It is through the modulation of these pathways that ondansetron exerts its non-emetic effects.

Binding Affinity:

| Compound | Receptor | Ki (nM) |

| Ondansetron | 5-HT3 | 6.16[7] |

Non-Emetic Therapeutic Applications: A Data-Driven Overview

Irritable Bowel Syndrome with Diarrhea (IBS-D)

Ondansetron has demonstrated efficacy in alleviating the primary symptoms of IBS-D by slowing colonic transit and improving stool consistency.[8]

Clinical Trial Data Summary: Ondansetron in IBS-D

| Study Outcome | Ondansetron Group | Placebo Group | p-value | Reference |

| FDA Composite Endpoint Responders | 40.5% (15/37) | 27.9% (12/43) | 0.19 | [9][10] |

| Stool Consistency Responders | 67.6% (25/37) | 51.2% (22/43) | 0.07 | [9] |

| Diarrhea Frequency Response Rate | 77.5% | 34.7% | <0.001 | [11] |

| Mean Stool Consistency (Bristol Scale) | 3.29 ± 1.19 | 4.55 ± 1.17 | <0.001 | [11] |

| Change in Whole Gut Transit Time (hours) | +3.8 | -2.2 | 0.01 | [9] |

Neuropsychiatric Disorders

Ondansetron is being investigated as an adjunctive therapy for several neuropsychiatric conditions, with notable findings in schizophrenia, particularly for negative symptoms.

Clinical Trial Data Summary: Adjunctive Ondansetron in Schizophrenia

| Study Outcome (PANSS Scores) | Ondansetron vs. Placebo (Standardized Mean Difference) | 95% Confidence Interval | p-value | Reference |

| Total Score Reduction | -1.06 | -2.10 to -0.02 | 0.04 | [12] |

| Negative Symptom Score Reduction | -0.96 | -1.71 to -0.22 | 0.01 | [12] |

| General Psychopathology Score Reduction | -0.97 | -1.91 to -0.02 | 0.04 | [12] |

| Study Outcome (PANSS Scores) | Ondansetron vs. Placebo (Mean Difference) | 95% Confidence Interval | p-value | Reference |

| Negative Subscale Improvement (12 weeks) | -2.96 | -4.69 to -1.24 | 0.00007 | [13][14] |

| General Psychopathology Scale Improvement | -2.71 | -3.52 to -1.90 | <0.05 | [13][14] |

Alcohol Use Disorder (AUD)

Pharmacogenetic studies suggest that ondansetron's efficacy in reducing alcohol consumption may be dependent on an individual's genetic makeup, particularly variations in the serotonin transporter gene (SLC6A4).[13][15][16]

Clinical Trial Data Summary: Ondansetron in Alcohol Use Disorder (Genotype-Specific Effects)

| Genotype | Outcome | Ondansetron Effect | Reference |

| LL genotype (5-HTTLPR) | Reduced Drinks per Drinking Day | Significant Reduction vs. Placebo | [15][17] |

| LL genotype (5-HTTLPR) | Increased Percentage of Abstinent Days | Significant Increase vs. Placebo | [17] |

| rs1150226-AG, rs1176713-GG (HTR3A) & rs17614942-AC (HTR3B) | Reduced Drinks per Drinking Day | Significant Reduction vs. Placebo | [13] |

Anti-inflammatory Effects

Preclinical studies have revealed that ondansetron possesses anti-inflammatory properties, mediated at least in part through the 5-HT3 receptor. This has been demonstrated in models of intestinal inflammation.

Preclinical Data Summary: Ondansetron in TNBS-Induced Colitis in Rats

| Parameter | Ondansetron Treatment Effect | Reference |

| Macroscopic and Microscopic Colonic Damage | Significant Decrease | [12][18] |

| Myeloperoxidase (MPO) Activity | Dramatic Reduction | [12][18] |

| TNF-α, IL-6, IL-1β Levels | Significant Reduction | [12][18] |

Analgesic Effects

The role of ondansetron in pain management is an emerging area of research, with some studies suggesting a modest analgesic effect in the postoperative setting.

Clinical Data Summary: Ondansetron in Postoperative Pain

| Study | Pain Assessment (VAS) | Ondansetron Effect | p-value | Reference |

| Post-Laparoscopic Cholecystectomy | Pain at 2 hours | Ranked highest in reducing VAS scores | <0.05 | [2] |

| Post-Hysterectomy | Nausea Score (0-10) | ED50 of 0.54 mg | <0.05 | [19] |

Experimental Protocols

TNBS-Induced Colitis Model in Rats (Anti-inflammatory Effect)

Objective: To induce colitis in rats to evaluate the anti-inflammatory potential of ondansetron.

Protocol:

-

Animal Model: Male Wistar rats.

-

Induction of Colitis:

-

Fast rats for 36 hours with free access to water.

-

Under light ether anesthesia, administer 2,4,6-trinitrobenzenesulfonic acid (TNBS) at a dose of 50 mg/kg, dissolved in 0.25 ml of 50% ethanol, intracolonically via a polyethylene (B3416737) catheter inserted 8 cm proximal to the anus.[12]

-

Maintain the rats in a head-down position for 2-3 minutes to prevent leakage.[12]

-

-

Treatment:

-

Assessment:

-

Sacrifice animals at the end of the treatment period.

-

Assess distal colons macroscopically and histologically for damage.

-

Measure biochemical markers of inflammation, such as myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in colonic tissue homogenates.[12]

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

Objective: To assess the anxiolytic potential of ondansetron in a rodent model of anxiety.

Protocol:

-

Animal Model: Male albino mice.

-

Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.

-

Procedure:

-

Administer ondansetron (e.g., 0.04, 0.08, 0.16 mg/kg, i.p.) or vehicle to the mice.[9] A positive control such as diazepam (e.g., 1 mg/kg, i.p.) can be used.[9]

-

After a set time (e.g., 30 minutes), place each mouse individually in the center of the EPM, facing an enclosed arm.

-

Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).[20]

-

-

Data Analysis:

-

Record the number of entries into and the time spent in the open and enclosed arms.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.[9]

-

Signaling Pathways and Logical Relationships

5-HT3 Receptor Downstream Signaling

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, initiates a rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the neuronal membrane.[21] This initial electrical signal can then trigger a cascade of downstream events.

Caption: Downstream signaling cascade of the 5-HT3 receptor and the inhibitory action of Ondansetron.

Ondansetron's Role in the Gut-Brain Axis

Ondansetron's effects on the gut-brain axis are central to its therapeutic actions in conditions like IBS-D. By modulating serotonergic signaling in the gut, it can influence visceral perception and central processing of gut-related signals.

Caption: Modulation of the gut-brain axis by Ondansetron in the gastrointestinal tract.

Conclusion

The evidence presented in this technical guide underscores the expanding therapeutic potential of Ondansetron Hydrochloride beyond its established anti-emetic role. The data strongly support its utility in managing symptoms of IBS-D and as an adjunctive treatment for the negative symptoms of schizophrenia. Furthermore, its anti-inflammatory and potential analgesic properties, along with its genotype-dependent efficacy in alcohol use disorder, open new avenues for personalized medicine. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further explore and validate these promising non-emetic applications of ondansetron, ultimately contributing to the development of novel therapeutic strategies for a range of challenging clinical conditions.

References

- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Neurotransmitter and Intestinal Interactions: Focus on the Microbiota-Gut-Brain Axis in Irritable Bowel Syndrome [frontiersin.org]

- 6. Neurotransmitter and Intestinal Interactions: Focus on the Microbiota-Gut-Brain Axis in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effect of ondansetron through 5-HT3 receptors on TNBS-induced colitis in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. Serotonin Transporter Genomic Biomarker for Quantitative Assessment of Ondansetron Treatment Response in Alcoholics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A randomized, double-blind, placebo-controlled, pharmacogenetic study of ondansetron for treating alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genes Predict Success of Ondansetron Treatment for Alcoholism [medscape.com]

- 18. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jmsh.ac.in [jmsh.ac.in]

- 21. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ondansetron Hydrochloride's Central Nervous System Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ondansetron (B39145), a carbazole (B46965) derivative, is a potent and highly selective serotonin (B10506) 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist.[1][2] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation therapy, and surgery.[3][4] While its peripheral effects on the gastrointestinal tract are well-established, its therapeutic efficacy is also critically dependent on its interaction with targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the CNS targets of Ondansetron Hydrochloride, detailing its mechanism of action, receptor binding profile, downstream signaling effects, and the experimental methodologies used to elucidate these properties.

Primary CNS Target: The 5-HT3 Receptor

The principal CNS target of Ondansetron is the 5-HT3 receptor, a unique member of the Cys-loop superfamily of ligand-gated ion channels.[5] Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is an ionotropic receptor that, upon binding with serotonin, opens a non-selective cation channel, leading to rapid neuronal depolarization.[1]

Mechanism of Action at the 5-HT3 Receptor

Ondansetron exerts its effects through competitive antagonism at the 5-HT3 receptor.[1] By binding to the receptor, it prevents serotonin from docking and inducing the conformational change necessary for ion channel opening. This blockade inhibits the influx of sodium, potassium, and calcium ions, thereby preventing the initiation of an action potential in the postsynaptic neuron.[1]

The anti-emetic action of Ondansetron in the CNS is primarily mediated through its effects on the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata.[6][7] The CTZ is outside the blood-brain barrier and is rich in 5-HT3 receptors.[8] By blocking these receptors, Ondansetron prevents emetic signals from reaching the vomiting center in the brainstem.[6]

Quantitative Data: Receptor Binding Affinity

The affinity and selectivity of Ondansetron for its primary target and potential off-targets have been quantified through various in vitro assays.

| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| 5-HT3 | Ondansetron | - | Radioligand Binding | 6.16 | - | [9] |

| 5-HT3A | Ondansetron | Human | Functional Assay | - | 4.9 | [10] |

| CCK2 | Ondansetron | Rat | Radioligand Binding | 680 | - | [8] |

| α2A-adrenoceptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| CCK1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| δ opioid receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| D1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| D2 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| Glycine receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| Histamine H1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| Muscarinic M1 receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

| μ opioid receptor | Ondansetron | Rat | Radioligand Binding | >10000 | - | [8] |

Modulation of Neurotransmitter Systems

Ondansetron's interaction with 5-HT3 receptors in the CNS leads to the modulation of various neurotransmitter systems, although quantitative data on the direct effects of Ondansetron alone on basal neurotransmitter release is limited.

| Neurotransmitter System | CNS Region | Effect of Ondansetron | Evidence |

| Dopaminergic | Nucleus Accumbens, Striatum | Does not appear to affect basal dopamine (B1211576) release but can antagonize stimulated dopamine release (e.g., by morphine or nicotine).[9][11] | In vivo microdialysis studies have shown that 5-HT3 receptor antagonists can block the increase in dopamine release in the nucleus accumbens induced by drugs of abuse.[1] However, studies on the effect of Ondansetron alone on basal dopamine levels have shown no significant changes.[12] |

| Serotonergic | Cortex, Hippocampus | Potentiates the increase in extracellular serotonin levels when co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs).[13] | In vivo microdialysis studies in rats demonstrated that the combination of Ondansetron with an SSRI (paroxetine or citalopram) resulted in a significantly greater increase in extracellular 5-HT levels compared to the SSRI alone.[13] |

| GABAergic | Hippocampus, Cortex | Leads to disinhibition of postsynaptic neurons by blocking serotonin-induced GABA release from interneurons.[1] | 5-HT3 receptors are located on GABAergic interneurons, and their activation by serotonin triggers GABA release. By blocking these receptors, Ondansetron can reduce this GABAergic inhibition.[1] |

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor by serotonin initiates a rapid influx of cations, leading to depolarization of the neuronal membrane. Downstream signaling can involve calcium-dependent pathways. Ondansetron blocks the initial step of this cascade.

Caption: 5-HT3 receptor signaling and Ondansetron's antagonistic action.

Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a key technique to measure the levels of neurotransmitters in specific brain regions of freely moving animals.

Caption: Workflow for a typical in vivo microdialysis experiment.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ondansetron for the 5-HT3 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells expressing recombinant human 5-HT3 receptors or from specific brain regions (e.g., cortex).

-

Radioligand: A high-affinity 5-HT3 receptor radioligand such as [3H]granisetron.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., granisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of Ondansetron are incubated with the membrane preparation in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Ondansetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of Ondansetron on extracellular neurotransmitter levels in a specific CNS region.

Materials:

-

Animals: Typically rats or mice.

-

Surgical Equipment: Stereotaxic apparatus for precise probe implantation.

-

Microdialysis Probes: Commercially available or custom-made probes with a semi-permeable membrane.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Fraction Collector: To collect dialysate samples at timed intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for neurotransmitter quantification.

Procedure:

-

Probe Implantation: A guide cannula is surgically implanted into the target brain region of an anesthetized animal using stereotaxic coordinates.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Equilibration: aCSF is perfused through the probe for a stabilization period.

-

Baseline Collection: Dialysate samples are collected to establish baseline neurotransmitter levels.

-

Drug Administration: Ondansetron is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Dialysate samples are continuously collected post-drug administration.

-

Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using HPLC-ECD.

Whole-Cell Patch Clamp Electrophysiology

Objective: To investigate the effect of Ondansetron on the electrophysiological properties of CNS neurons and 5-HT3 receptor-mediated currents.

Materials:

-

Brain Slices or Cultured Neurons: From a relevant CNS region.

-

Recording Chamber and Microscope: For visualization and manipulation of neurons.

-

Micromanipulators: For precise positioning of the recording electrode.

-

Patch-clamp Amplifier and Data Acquisition System.

-

Glass Micropipettes: Filled with an internal solution mimicking the intracellular environment.

-

External Solution: Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Cell Visualization: A neuron is identified for recording.

-

Gigaseal Formation: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the cell's interior.

-

Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to the application of serotonin, with and without Ondansetron, are recorded.

-

Data Analysis: The effect of Ondansetron on the amplitude and kinetics of the 5-HT3 receptor-mediated current is analyzed.[11]

Conclusion

This compound's primary mechanism of action in the central nervous system is the selective and competitive antagonism of 5-HT3 receptors, particularly in the chemoreceptor trigger zone. This action effectively blocks the central pathways of the emetic reflex. While its affinity for other CNS receptors is low, its blockade of 5-HT3 receptors can indirectly modulate other neurotransmitter systems, including the dopaminergic and GABAergic systems. The experimental protocols detailed herein provide the foundational methods for the continued investigation and characterization of Ondansetron and novel 5-HT3 receptor modulators, which hold therapeutic promise for a range of CNS disorders beyond emesis.

References

- 1. 5-HT3 receptors control dopamine release in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased extracellular dopamine in nucleus accumbens in response to unconditioned and conditioned aversive stimuli: studies using 1 min microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sources Contributing to the Average Extracellular Concentration of Dopamine in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for 5-HT4 receptor subtype involvement in the enhancement of striatal dopamine release induced by serotonin: a microdialysis study in the halothane-anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-dose ondansetron reduces activation of interoceptive and sensorimotor brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of a 5-HT3 receptor antagonist, ondansetron, on brain stimulation reward, and its interaction with direct and indirect stimulants of central dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ondansetron, a highly selective 5-HT3 receptor antagonist, reduces L-DOPA-induced dyskinesia in the 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of chronic administration of ondansetron (GR38032F), a selective 5-HT3 receptor antagonist, on monoamine metabolism in mesolimbic and nigrostriatal dopaminergic neurons and on striatal D2-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT4 receptor involvement in the serotonin-enhanced dopamine efflux from the substantia nigra of the freely moving rat: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ondansetron Hydrochloride: A Technical Guide for Interrogating Non-Emetic Serotonin Pathways

Executive Summary: Ondansetron (B39145), a potent and highly selective 5-HT3 receptor antagonist, is well-established for its anti-emetic properties in clinical practice.[1] Its mechanism of action, centered on the blockade of serotonin-gated ion channels, extends far beyond the control of nausea and vomiting. The widespread distribution of 5-HT3 receptors throughout the central and peripheral nervous systems provides a compelling rationale for using ondansetron as a pharmacological tool to investigate a variety of non-emetic neurological processes.[1][2] This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals on the application of Ondansetron Hydrochloride in studying non-emetic serotonin (B10506) pathways, including those involved in cognition, mood disorders, substance dependence, and interoception. It consolidates quantitative pharmacological data, details key experimental protocols, and visualizes the underlying mechanisms and workflows.

Ondansetron: Pharmacology and Mechanism of Action

Ondansetron is a carbazole (B46965) derivative structurally similar to serotonin, allowing it to act as a competitive antagonist at the 5-HT3 receptor.[3] Unlike many other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel permeable to Na+, K+, and Ca2+ ions.[2] Upon binding of serotonin, this channel opens, leading to rapid, transient depolarization of the neuron.

Ondansetron's primary anti-emetic effect is achieved by blocking this process at two critical sites:

-

Peripherally: On vagal afferent nerves in the gastrointestinal tract, preventing the transmission of emetogenic signals to the brainstem.[4][5]

-

Centrally: In the chemoreceptor trigger zone (area postrema) and the nucleus tractus solitarius of the brainstem.[2][4][5]

The high selectivity of ondansetron for the 5-HT3 receptor minimizes off-target effects, making it a precise tool for isolating the function of this specific serotonin pathway.

References

- 1. Ondansetron. A review of its pharmacology and preliminary clinical findings in novel applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Ondansetron Hydrochloride: A Technical Guide for the Study of 5-HT3 Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Ondansetron (B39145) Hydrochloride as a pharmacological tool for the characterization and differentiation of 5-hydroxytryptamine type 3 (5-HT3) receptor subtypes. Ondansetron, a first-generation selective 5-HT3 receptor antagonist, is a carbazole (B46965) derivative widely used for its antiemetic properties.[1][2] Its utility in research extends to probing the function and pharmacology of the diverse family of 5-HT3 receptors.

The 5-HT3 Receptor Family: A Brief Overview

The 5-HT3 receptor is unique among serotonin (B10506) receptors as it is a ligand-gated ion channel, mediating rapid, excitatory neurotransmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of five subunits arranged around a central ion-conducting pore. To date, five distinct subunits have been identified: 5-HT3A, 5-HT3B, 5-HT3C, 5-HT3D, and 5-HT3E.

Functional 5-HT3 receptors can be either homopentameric, consisting of five 5-HT3A subunits, or heteropentameric, comprising a combination of 5-HT3A and at least one other subunit type, with the 5-HT3AB receptor being the most extensively studied heteromer.[1][3] This subunit diversity gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties.

Ondansetron's Pharmacological Profile at 5-HT3 Receptors

Ondansetron functions as a competitive and reversible antagonist at the 5-HT3 receptor.[3][4] It exhibits high affinity and selectivity for this receptor class, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[2]

Binding Affinity and Potency

Quantitative analysis of ondansetron's interaction with 5-HT3 receptors is crucial for its use as a research tool. The following tables summarize key binding affinity and functional potency values reported in the literature. It is important to note that for many competitive antagonists, the binding affinity for 5-HT3A and 5-HT3AB receptors is similar.[5]

| Parameter | Receptor/Tissue | Value | Reference |

| pKi | Rat Cortical Membranes | 8.70 | [2] |

| Ki | 5-HT3 Receptor | 6.16 nM | [6] |

| pA2 | Rat Vagus Nerve | 8.63 | [2] |

Table 1: Binding Affinity and Functional Potency of Ondansetron

| Antagonist | Receptor Subtype | Ki (nM) | Reference |

| Ondansetron | 5-HT3A | Data not consistently available for direct comparison | |

| 5-HT3AB | Data not consistently available for direct comparison | ||

| VUF10166 (for comparison) | 5-HT3A | 0.04 | [6] |

| 5-HT3AB | 22 | [6] |

Table 2: Comparative Binding Affinities of 5-HT3 Receptor Antagonists

| Antagonist | Receptor Subtype | IC50 (nM) | Reference |

| Ondansetron | 5-HT3A (from HEK 293 cells) | 4.9 | [4] |

Table 3: Functional Potency (IC50) of Ondansetron

Signaling Pathways and Mechanism of Action

Activation of the 5-HT3 receptor by serotonin leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and, to a lesser extent, Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). Ondansetron competitively blocks the binding of serotonin to the receptor, thereby preventing channel opening and subsequent neuronal depolarization.

While the fundamental mechanism of action is consistent across subtypes, the biophysical properties of homomeric 5-HT3A and heteromeric 5-HT3AB receptors differ. For instance, 5-HT3AB receptors exhibit a lower affinity for serotonin, a smaller single-channel conductance, and faster desensitization kinetics compared to 5-HT3A receptors. These differences may influence the functional consequences of ondansetron's blockade, although further research is needed to fully elucidate these subtype-specific effects.

Experimental Protocols

Ondansetron's utility as a research tool is dependent on robust and well-defined experimental protocols. The following sections detail standard methodologies for characterizing the interaction of ondansetron with 5-HT3 receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of ondansetron for 5-HT3 receptors.

Objective: To quantify the affinity of ondansetron for 5-HT3 receptor subtypes.

Materials:

-

Membrane Preparations: Membranes from cell lines (e.g., HEK293) stably expressing either human 5-HT3A or 5-HT3A/B receptors.

-

Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium, such as [³H]granisetron.

-

Test Compound: Ondansetron hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Methodology:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of ondansetron.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of ondansetron that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effects of ondansetron on 5-HT3 receptor-mediated ion currents.

Objective: To determine the functional potency (IC50) and mechanism of antagonism of ondansetron at 5-HT3 receptor subtypes.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA for human 5-HT3A or 5-HT3A and 5-HT3B subunits.

-

Recording Equipment: Two-electrode voltage clamp amplifier, microelectrodes, and perfusion system.

-

Solutions: Oocyte Ringer's solution (OR2), agonist solution (serotonin), and antagonist solutions (ondansetron at various concentrations).

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus oocytes with the desired 5-HT3 receptor subunit cRNA.

-

Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a fixed concentration of serotonin to elicit an inward current.

-

Antagonist Application: Co-apply serotonin with varying concentrations of ondansetron and measure the inhibition of the serotonin-induced current.

-

Data Analysis: Plot the concentration-response curve for ondansetron's inhibition of the serotonin-induced current to determine the IC50 value. For competitive antagonism, a Schild analysis can be performed by measuring the rightward shift of the serotonin concentration-response curve in the presence of different concentrations of ondansetron to determine the pA2 value.

Conclusion